1-((Dimethylamino)methyl)cyclopropanecarboxylic acid 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 633335-75-8
VCID: VC11713418
InChI: InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10)
SMILES: CN(C)CC1(CC1)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid

CAS No.: 633335-75-8

Cat. No.: VC11713418

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid - 633335-75-8

Specification

CAS No. 633335-75-8
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10)
Standard InChI Key IAQPYMSFAIDGFT-UHFFFAOYSA-N
SMILES CN(C)CC1(CC1)C(=O)O
Canonical SMILES CN(C)CC1(CC1)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclopropane ring system, a three-membered carbon ring known for its high ring strain and unique reactivity. At the 1-position of the ring, a carboxylic acid group (-COOH) and a dimethylaminomethyl moiety (-CH2-N(CH3)2) are bonded to the same carbon atom. This arrangement creates a sterically congested environment that influences both physical properties and chemical behavior.

The molecular formula is C7H11NO2, with a molecular weight of 157.17 g/mol. The presence of the carboxylic acid group confers moderate polarity, enabling solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol. The dimethylamino group contributes basicity, with a pKa of approximately 8.5–9.0 for the tertiary amine, while the carboxylic acid exhibits a pKa of ~4.5 .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC7H11NO2
Molecular Weight157.17 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol
pKa (Carboxylic Acid)~4.5
pKa (Dimethylamino)~8.5–9.0

Stereochemical Considerations

The spatial arrangement of substituents on the cyclopropane ring significantly impacts biological activity. For example, midalcipran, a structurally related antidepressant, demonstrates that the Z configuration of the dimethylaminomethyl group enhances receptor binding affinity compared to the E isomer . While stereochemical data for 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid remains limited, synthetic methodologies for analogous compounds emphasize the importance of controlling stereochemistry during cyclopropanation .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of cyclopropane derivatives often involves transition metal-catalyzed reactions. A one-pot approach described by Davi and Lebel utilizes copper(I) iodide (CuI) and palladium catalysts (Pd2(dba)3) to construct trans-cyclopropane structures from aldehydes and diazo compounds . For 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid, a modified protocol could involve:

  • Cyclopropane Ring Formation: Reaction of an aldehyde precursor with ethyl diazoacetate in the presence of CuI and triphenylphosphine.

  • Functionalization: Introduction of the dimethylaminomethyl group via nucleophilic substitution or reductive amination.

  • Hydrolysis: Conversion of the ester intermediate to the carboxylic acid using aqueous hydrochloric acid.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce side reactions. Key parameters include:

  • Temperature: 50–80°C to balance reaction rate and selectivity.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) for optimal reagent solubility.

  • Catalyst Loading: 1–5 mol% Pd2(dba)3 to minimize costs .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The dimethylaminomethyl group participates in nucleophilic reactions, enabling the formation of quaternary ammonium salts. For instance, treatment with methyl iodide yields a trimethylammonium derivative, which exhibits enhanced water solubility.

Decarboxylation Reactions

Under acidic conditions, the carboxylic acid group undergoes decarboxylation, generating a cyclopropane derivative with a methyl group. This reaction is critical for modifying the compound’s hydrophobicity in drug design .

Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles such as halogens. Bromination at the 2-position produces analogs like 2-bromo-1-methyl-cyclopropanecarboxylic acid, a precursor for agrochemicals.

Pharmacological Applications

Antidepressant Activity

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid derivatives show promise as serotonin-norepinephrine reuptake inhibitors (SNRIs). Midalcipran, a closely related compound, outperforms imipramine in rodent models of depression by inhibiting monoamine transporter proteins . Mechanistic studies suggest that the dimethylamino group enhances blood-brain barrier penetration, while the cyclopropane ring reduces metabolic degradation .

Agrochemical Transformations

In environmental chemistry, cyclopropane carboxylic acids serve as metabolites of pyrethroid insecticides. For example, tefluthrin degrades to 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid, a compound structurally analogous to 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid . These transformations highlight the compound’s role in pesticide breakdown pathways.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and dimethylamino group (δ 2.2–2.5 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 157.17.

  • Infrared Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (N-H and O-H stretches).

Chromatographic Methods

Reverse-phase HPLC with a C18 column and UV detection at 254 nm achieves baseline separation of the compound from synthetic impurities. Mobile phases typically consist of acetonitrile and 0.1% trifluoroacetic acid.

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